1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride
Description
1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
CAS No. |
2866322-86-1 |
|---|---|
Molecular Formula |
C8H14Cl2N2O |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
1-(3-methoxypyridin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-5-8(7)11-2;;/h3-6H,9H2,1-2H3;2*1H |
InChI Key |
CUPIMESNGMQZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1)OC)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine.
Alkylation: The 3-methoxypyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-(6-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the methoxy group.
(S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride: This is an enantiomer with a different spatial arrangement of atoms.
Biological Activity
1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound characterized by its pyridine ring structure and an ethanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The dihydrochloride form enhances its solubility, making it suitable for various biological applications.
- Molecular Formula : C8H12N2·2HCl
- Molecular Weight : 195.10 g/mol
The biological activity of 1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride primarily involves its interaction with phosphoinositide 3-kinases (PI3Ks). PI3Ks play a crucial role in cellular functions such as metabolism, growth, and survival. By inhibiting these kinases, the compound can modulate various signaling pathways that are often dysregulated in diseases like cancer.
Biological Activities
1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride exhibits several notable biological activities:
Anticancer Activity :
Research indicates that this compound may possess antiproliferative properties against various cancer cell lines, including Hela and A549 cells. In vitro studies have demonstrated significant reductions in cell viability at specific concentrations, highlighting its potential as an anticancer agent .
Antimicrobial Activity :
The compound has shown promising results in preliminary antimicrobial assays, particularly against Gram-negative bacteria such as E. coli and E. faecalis, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
Enzyme Inhibition :
Studies suggest that 1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride can act as an inhibitor for certain enzymes involved in metabolic pathways, further supporting its role in therapeutic applications.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, the compound was tested against several cancer cell lines to evaluate its cytotoxic effects. The results indicated that at concentrations of 200 µg/mL and above, there was a marked decrease in cell proliferation, suggesting that the compound may induce apoptosis through caspase activation pathways .
Case Study: Enzyme Interaction
Molecular docking studies have been employed to explore the binding affinity of 1-(3-Methoxypyridin-4-yl)ethan-1-amine dihydrochloride with various enzyme targets. The results revealed significant interactions at the active sites of enzymes involved in metabolic regulation, further validating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
